molecular formula C10H16O2 B1396497 Spiro[3.5]nonane-7-carboxylic acid CAS No. 1086399-15-6

Spiro[3.5]nonane-7-carboxylic acid

Cat. No. B1396497
M. Wt: 168.23 g/mol
InChI Key: HWXCQNVQAKNSHJ-UHFFFAOYSA-N
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Description

Spiro[3.5]nonane-7-carboxylic acid is a chemical compound with the molecular formula C10H16O2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Spiro[3.5]nonane-7-carboxylic acid is represented by the InChI code: 1S/C10H16O2/c11-9(12)8-2-6-10(7-3-8)4-1-5-10/h8H,1-7H2,(H,11,12) . The molecular weight of this compound is 168.24 .

The storage temperature is room temperature .

Scientific Research Applications

It’s possible that this compound is used in various fields of research, including life science, material science, chemical synthesis, chromatography, and analytical research , but without specific studies or applications, it’s difficult to provide the detailed information you’re looking for.

Safety And Hazards

The safety data sheet for Spiro[3.5]nonane-7-carboxylic acid suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is advised .

properties

IUPAC Name

spiro[3.5]nonane-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c11-9(12)8-2-6-10(7-3-8)4-1-5-10/h8H,1-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXCQNVQAKNSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704682
Record name Spiro[3.5]nonane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[3.5]nonane-7-carboxylic acid

CAS RN

1086399-15-6
Record name Spiro[3.5]nonane-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086399-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[3.5]nonane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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